

An In-depth Technical Guide to 6-Methoxypyridine-3-carbothioamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Methoxypyridine-3-carbothioamide

Cat. No.: B066408

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

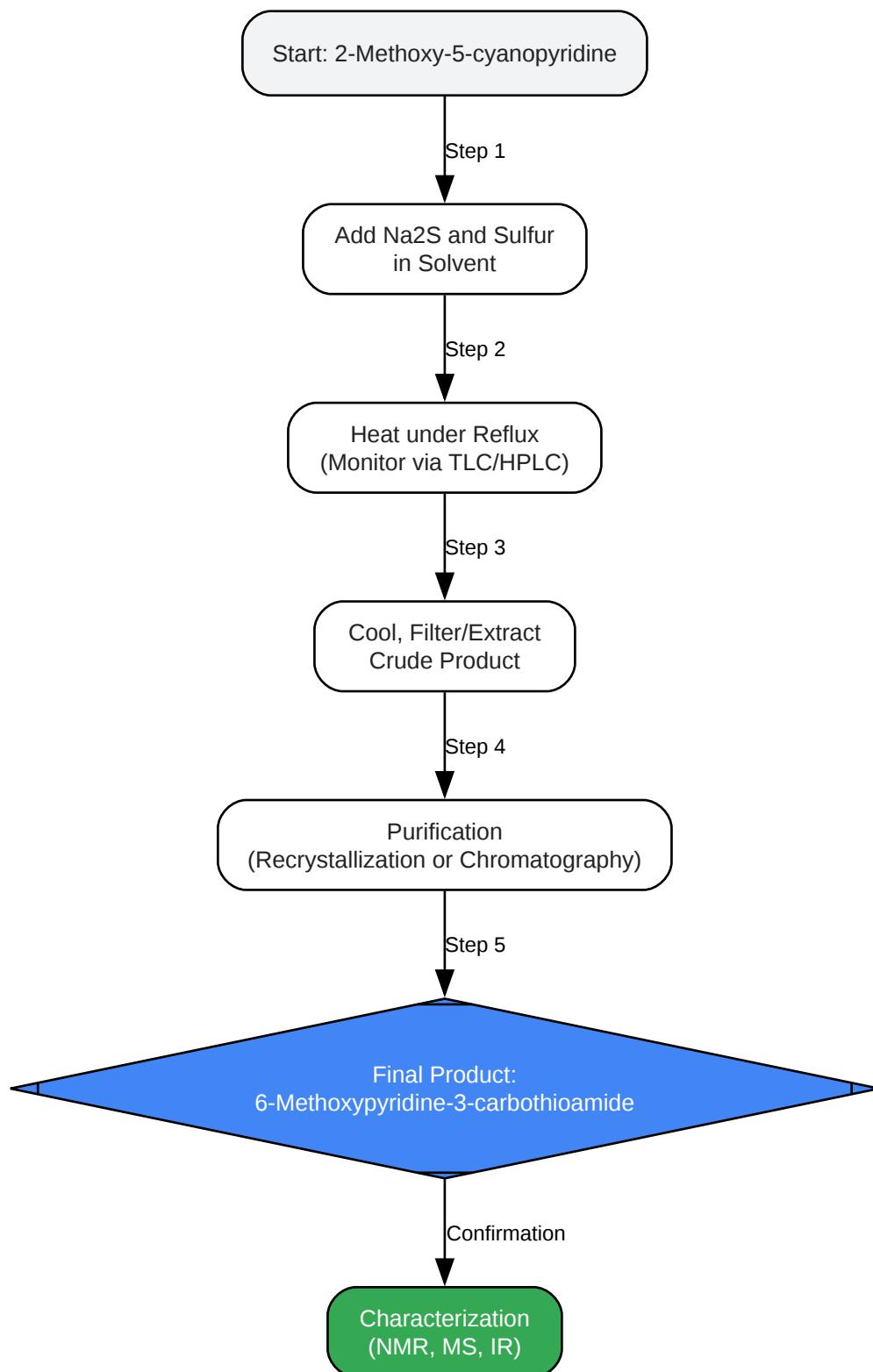
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of **6-Methoxypyridine-3-carbothioamide**. The information is intended to support research and development efforts involving this compound and related heterocyclic structures.

Core Chemical and Physical Properties

6-Methoxypyridine-3-carbothioamide is a heterocyclic compound featuring a pyridine ring substituted with both a methoxy group and a carbothioamide group.^[1] Its structural identifiers and key physical properties are summarized below.

Property	Value	Source
Molecular Formula	C ₇ H ₈ N ₂ OS	[1]
Molecular Weight	168.22 g/mol	[1]
IUPAC Name	6-methoxypyridine-3-carbothioamide	[1]
CAS Number	175277-49-3	[1] [2]
Canonical SMILES	COC1=NC=C(C=C1)C(=S)N	[1]
InChI Key	YAKXWVMVPOHRGZ-UHFFFAOYSA-N	[1]
Appearance	Crystals, powder, or crystalline powder	[3]
Storage	Sealed in dry, room temperature	[2]

Synthesis and Experimental Protocols


While specific literature detailing the synthesis of **6-Methoxypyridine-3-carbothioamide** is not widely available, a common and effective method for preparing pyridine carbothioamides involves the thionation of the corresponding cyanopyridine intermediate.

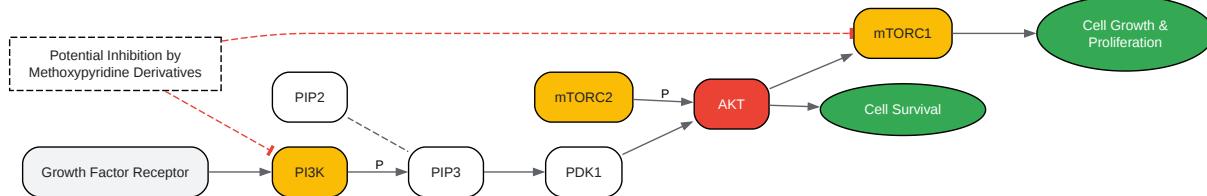
General Experimental Protocol: Synthesis via Thionation of 2-Methoxy-5-cyanopyridine

- **Intermediate Preparation:** The precursor, 2-methoxy-5-cyanopyridine, is required. This can be synthesized from the corresponding bromopyridine via cyanation or from other suitable starting materials.
- **Thionation Reaction:**
 - 2-methoxy-5-cyanopyridine is dissolved in a suitable solvent, such as a mixture of water and an organic co-solvent.
 - Sodium sulfide (Na₂S) and elemental sulfur (S) are added to the solution.

- The reaction mixture is heated under reflux for a specified period, typically several hours, with continuous stirring.
- Reaction progress is monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Work-up and Purification:
 - Upon completion, the reaction mixture is cooled to room temperature.
 - The crude product is typically isolated by filtration or extraction.
 - Purification is achieved through recrystallization from a suitable solvent system or by column chromatography on silica gel to yield pure **6-Methoxypyridine-3-carbothioamide**.

Characterization: The final product's identity and purity should be confirmed using standard analytical techniques, including ^1H -NMR, ^{13}C -NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

[Click to download full resolution via product page](#)


*General synthesis workflow for **6-Methoxypyridine-3-carbothioamide**.*

Biological Activity and Potential Applications

The biological profile of **6-Methoxypyridine-3-carbothioamide** itself is not extensively documented in publicly available literature. However, the carbothioamide moiety and the methoxypyridine scaffold are present in numerous biologically active molecules, suggesting potential areas for investigation.

- **Antitubercular Activity:** Thioamides, including the related drug prothionamide, are a class of second-line drugs used for treating tuberculosis. A study on 3-aminothieno[2,3-b]pyridine-2-carboxamides found that a 6-methoxypyridine substituent resulted in a derivative with significant activity against *Mycobacterium tuberculosis* ($IC_{90} = 1.4 \mu M$).^[4] This suggests that the 6-methoxypyridine core could be a valuable pharmacophore in the development of new antitubercular agents.
- **Anticancer Potential:** Pyridine derivatives are integral to many clinically used anticancer agents.^[5] Research into various carbothioamide derivatives has revealed their potential as inhibitors of carbonic anhydrase II and 15-lipoxygenase, enzymes implicated in cancer.^[6] Furthermore, a series of sulfonamide methoxypyridine derivatives were designed as potent PI3K/mTOR dual inhibitors, a key pathway in cancer cell growth and survival.^[7] These findings highlight the potential of the **6-methoxypyridine-3-carbothioamide** scaffold in oncology research.

The diagram below illustrates the established role of the PI3K/mTOR pathway, a potential target for compounds containing the methoxypyridine scaffold, in promoting cell survival and proliferation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Methoxypyridine-3-carbothioamide | C7H8N2OS | CID 2745979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 175277-49-3|6-Methoxypyridine-3-carbothioanide|BLD Pharm [bldpharm.com]
- 3. 6-Methoxypyridine-3-carboxaldehyde, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Methoxypyridine-3-carbothioamide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b066408#6-methoxypyridine-3-carbothioamide-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com